- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183

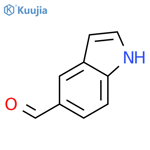

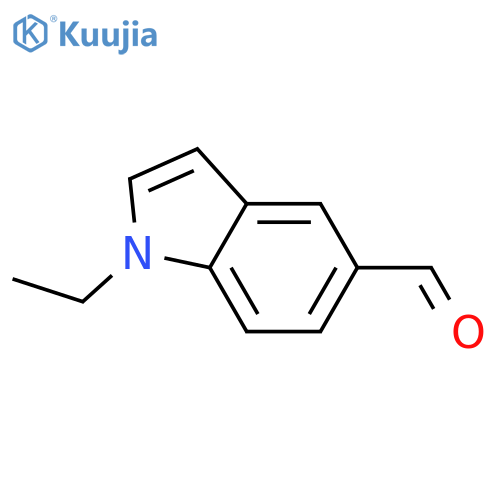

Cas no 944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde)

944893-74-7 structure

상품 이름:1-Ethyl-1H-indole-5-carbaldehyde

CAS 번호:944893-74-7

MF:C11H11NO

메가와트:173.211142778397

MDL:MFCD09455244

CID:802506

PubChem ID:17221160

1-Ethyl-1H-indole-5-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 1-Ethyl-1H-indole-5-carbaldehyde

- 1-ethylindole-5-carbaldehyde

- 1H-Indole-5-carboxaldehyde,1-ethyl-

- N-ethylindole-5-carboxyaldehyde

- 1-Ethyl-1H-indole-5-carboxaldehyde (ACI)

- 1-Ethylindole-5-carboxaldehyde

- MFCD09455244

- 944893-74-7

- EN300-365043

- D94811

- LS-01848

- AKOS000321668

- DTXSID80589404

- SCHEMBL9287208

- STK501444

- Z1198220570

- CS-0152003

- ALBB-004946

- SY082164

-

- MDL: MFCD09455244

- 인치: 1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3

- InChIKey: WWOYPVXWHICMOY-UHFFFAOYSA-N

- 미소: O=CC1C=C2C=CN(C2=CC=1)CC

계산된 속성

- 정밀분자량: 173.08400

- 동위원소 질량: 173.084063974g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 2

- 복잡도: 193

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 22Ų

- 소수점 매개변수 계산 참조값(XlogP): 1.8

실험적 성질

- PSA: 22.00000

- LogP: 2.47370

1-Ethyl-1H-indole-5-carbaldehyde 보안 정보

- 위험 등급:IRRITANT

1-Ethyl-1H-indole-5-carbaldehyde 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1-Ethyl-1H-indole-5-carbaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222643-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 98% | 5g |

¥1894.00 | 2024-04-24 | |

| Enamine | EN300-365043-0.25g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 0.25g |

$44.0 | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1882-5G |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

¥ 1,564.00 | 2023-04-12 | |

| Chemenu | CM115681-10g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 10g |

$960 | 2021-08-06 | |

| eNovation Chemicals LLC | Y1015336-5g |

1-ETHYL-1H-INDOLE-5-CARBALDEHYDE |

944893-74-7 | 95+% | 5g |

$290 | 2023-09-04 | |

| TRC | E902743-500mg |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$ 135.00 | 2022-06-05 | ||

| Apollo Scientific | OR928526-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

£358.00 | 2025-02-21 | |

| Enamine | EN300-365043-2.5g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 2.5g |

$224.0 | 2023-05-30 | |

| Chemenu | CM115681-1g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 1g |

$99 | 2024-07-19 | |

| Matrix Scientific | 036760-500mg |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$189.00 | 2023-09-09 |

1-Ethyl-1H-indole-5-carbaldehyde 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 3 d, 50 °C

1.2 3 d, 50 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; reflux

참조

- Synthesis of 3,5-diaryl substituted indole derivatives and its selective iodide ion chemosensing, Spectrochimica Acta, 2012, 86, 640-644

합성회로 3

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

참조

- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

합성회로 4

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

참조

- Pyrazolylquinolinone compounds and compositions for the treatment of tumors and their preparation, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

참조

- Synthesis of Podophyllotoxin Derivatives as Potential Antitumor Agents, Chemistry of Natural Compounds, 2014, 50(3), 408-413

1-Ethyl-1H-indole-5-carbaldehyde Raw materials

1-Ethyl-1H-indole-5-carbaldehyde Preparation Products

1-Ethyl-1H-indole-5-carbaldehyde 관련 문헌

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde) 관련 제품

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 54117-37-2(9-Benzyl-9H-carbazole-3-carbaldehyde)

- 854778-47-5(1-Ethyl-1H-indole-6-carbaldehyde)

- 200698-05-1(9-Benzylcarbazole-3,6-dicarboxaldehyde)

- 63263-88-7(1-benzyl-1H-indole-5-carbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 90923-75-4(1-Methyl-1H-indole-5-carbaldehyde)

- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)

- 894852-86-9(1-Ethyl-1H-indole-4-carbaldehyde)

- 70207-46-4(DFEC)

추천 공급업체

Amadis Chemical Company Limited

(CAS:944893-74-7)1-Ethyl-1H-indole-5-carbaldehyde

순결:99%

재다:5g

가격 ($):255.0